4-Bromo-2-hydroxypyrimidine chemical properties and structure
4-Bromo-2-hydroxypyrimidine chemical properties and structure
An In-depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Properties, Reactivity, and Applications
Introduction
4-Bromo-2-hydroxypyrimidine (CAS No: 548767-83-5) is a functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science.[1] As a derivative of pyrimidine, a core component of nucleic acids, this molecule serves as a versatile and strategic building block for the synthesis of more complex chemical entities.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and a hydroxyl group at the C2 position, provides two distinct sites for chemical modification. This dual functionality allows for the regioselective synthesis of a wide array of derivatives, making it an invaluable intermediate in the development of novel pharmaceutical agents and specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, tailored for researchers and scientists in the chemical and pharmaceutical industries.
Chemical Structure and Properties
Molecular Structure and Tautomerism
The chemical structure of 4-Bromo-2-hydroxypyrimidine is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at position 4 and a hydroxyl group at position 2. A critical feature of this and other hydroxypyrimidines is the existence of lactam-lactim tautomerism.[1][3] The molecule exists in a dynamic equilibrium between the aromatic hydroxyl (lactim) form, 4-bromo-pyrimidin-2-ol , and the non-aromatic keto (lactam) form, 4-bromo-1H-pyrimidin-2-one . Spectroscopic and theoretical studies have shown that in solution, the lactam form is generally predominant.[4][5] This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic properties.[1]
Caption: General workflow for the synthesis via direct bromination.
Key Chemical Reactions
The reactivity of 4-Bromo-2-hydroxypyrimidine is dominated by the functionalities at the C2 and C4 positions.
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Nucleophilic Substitution : The bromine atom at the C4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. [1][6][7]This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include amines, thiols, and alkoxides, leading to the synthesis of diverse 4-substituted-2-hydroxypyrimidine derivatives. [1]This reactivity is a cornerstone of its utility as a synthetic intermediate.
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Palladium-Catalyzed Cross-Coupling Reactions : 4-Bromo-2-hydroxypyrimidine is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. [1][8][9] * Suzuki-Miyaura Coupling : This reaction couples the bromopyrimidine with aryl or vinyl boronic acids (or their esters) to form new C-C bonds. [1][10]It is widely used to synthesize biaryl and other complex structures found in many drug candidates. [10][11] * Sonogashira Coupling : This involves coupling with terminal alkynes to introduce alkynyl moieties, providing access to another important class of functionalized pyrimidines. [12]
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Reactions at the Hydroxyl Group : The hydroxyl group can undergo reactions typical of alcohols or phenols, such as oxidation or etherification, further expanding the synthetic possibilities. [1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-hydroxypyrimidine with a generic arylboronic acid.
Objective: To synthesize a 4-aryl-2-hydroxypyrimidine derivative.
Materials:
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4-Bromo-2-hydroxypyrimidine (1.0 eq)
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Arylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [10]* Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq) [10]* Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Rationale for Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): A common, commercially available, and effective Pd(0) catalyst for Suzuki couplings. [10]The tetrakis(triphenylphosphine)palladium(0) complex is stable but readily provides the active catalytic species in solution.
-
Base (K₂CO₃/K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. [10]The choice of base can significantly impact reaction yield and rate.
-
Solvent (Dioxane/Water): A polar aprotic solvent mixture is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.
Step-by-Step Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxypyrimidine, the arylboronic acid, and the base.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
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Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-aryl-2-hydroxypyrimidine.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Research and Development
The structural motifs accessible from 4-Bromo-2-hydroxypyrimidine are prevalent in a multitude of biologically active molecules.
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Pharmaceutical Development: It is a key building block for synthesizing compounds with potential therapeutic value. [1]Derivatives have been investigated for their anticancer and antimicrobial properties. [1]Its ability to act as a bioisosteric replacement for purines makes it a valuable scaffold in designing enzyme inhibitors and receptor modulators, such as kinase inhibitors for cancer therapy. [1][11][13]* Agrochemicals: The pyrimidine core is found in many herbicides and fungicides. The functional handles on 4-Bromo-2-hydroxypyrimidine allow for the systematic modification and optimization of properties required for agrochemical applications. [1]* Materials Science: As a functionalized heterocycle, it can be incorporated into polymers or organic materials to fine-tune their electronic or photophysical properties.
Safety and Handling
Based on available Safety Data Sheets (SDS), 4-Bromo-2-hydroxypyrimidine should be handled with care in a laboratory setting.
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Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [14][15][16][17]* Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [15]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [14][15]Wash hands thoroughly after handling. [14]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [14][15]
Conclusion
4-Bromo-2-hydroxypyrimidine is a high-value heterocyclic intermediate whose importance is rooted in its structural features. The interplay of its tautomeric nature and the distinct reactivity of its bromo and hydroxyl substituents provides a rich platform for chemical innovation. Its central role in facilitating access to diverse and complex molecular architectures ensures its continued relevance in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties and reactivity is therefore essential for any scientist working in these fields.
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